

Unveiling MS47134: A Technical Guide to a Novel MRGPRX4 Agonist

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Compound of Interest

Compound Name: MS47134

Cat. No.: B10854902

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of **MS47134**, a potent and selective agonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). The information presented herein is compiled from publicly available scientific literature, offering a comprehensive resource for researchers in the fields of pain, itch, and mast cell-mediated hypersensitivity.

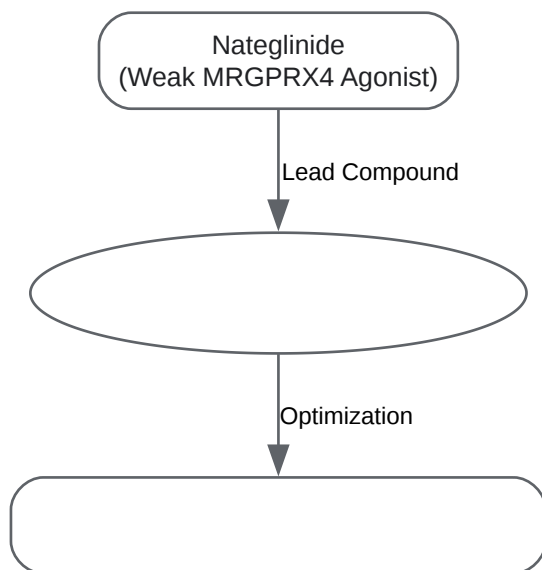
Introduction to MS47134

MS47134 is a small molecule compound identified as a highly potent and selective agonist for MRGPRX4, a receptor implicated in the sensation of itch and pain. Its discovery has provided a valuable chemical tool to probe the function of MRGPRX4 and presents a potential starting point for the development of novel therapeutics targeting conditions associated with this receptor.

Discovery and Development

The discovery of **MS47134** was the result of a structure-guided drug discovery effort starting from the known, weakly potent MRGPRX4 agonist, nateglinide.[1] Through extensive analoging and screening of commercially available compounds from the ZINC database, researchers sought to enhance the potency and selectivity for MRGPRX4.[1] This optimization process led to the identification of **MS47134**, which demonstrated a significantly improved pharmacological profile compared to the initial lead compound.

Logical Relationship: From Lead Compound to **MS47134**



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Caption: Optimization pathway from the lead compound to **MS47134**.

Pharmacological Profile

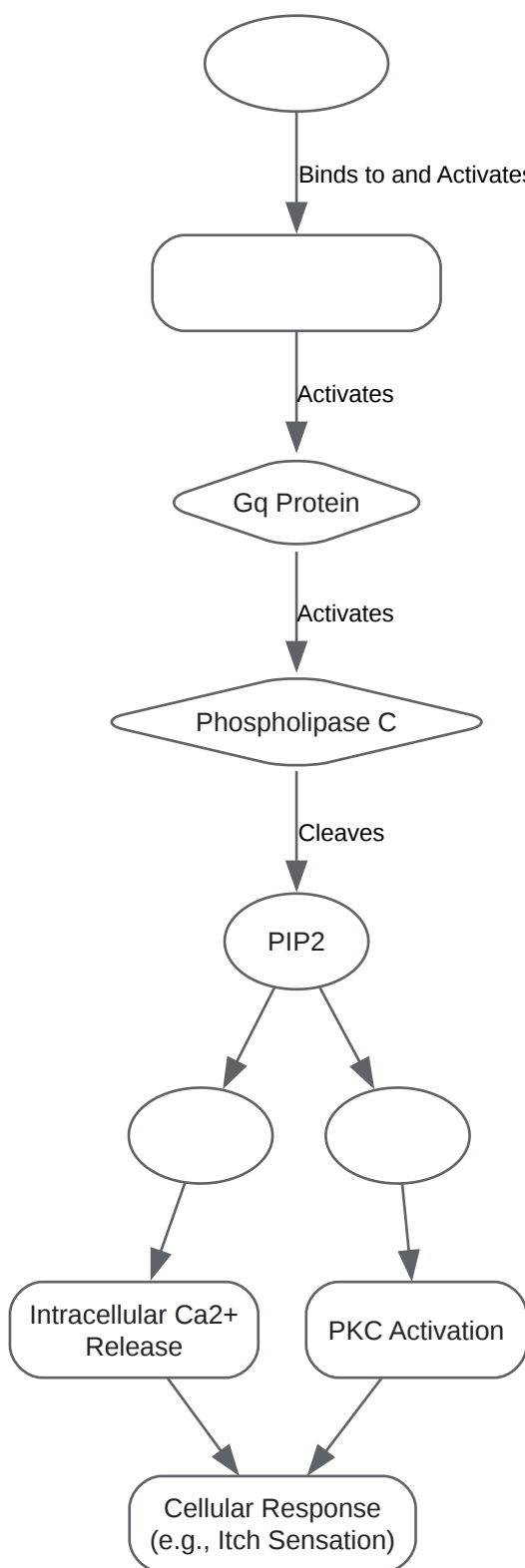
MS47134 is characterized by its high potency and selectivity for the MRGPRX4 receptor.

Parameter	Value	Reference
Target	Mas-related G-protein coupled receptor X4 (MRGPRX4)	[1][2]
Activity	Agonist	[1][2]
EC50	149 nM	[2]
Selectivity	47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1]	[1]
Off-Target Profile	No appreciable agonist or antagonist activity at 318 other tested GPCRs.[1] Activity was observed at MRGPRX1 in the initial screen but was not replicated in subsequent concentration-response assays.[1]	[1]

Mechanism of Action

MS47134 exerts its effects by binding to and activating the MRGPRX4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, is believed to couple to Gq proteins.[1] This activation initiates a downstream signaling cascade, leading to the physiological responses associated with MRGPRX4, such as the sensation of itch.[1]

Signaling Pathway: **MS47134** Activation of MRGPRX4



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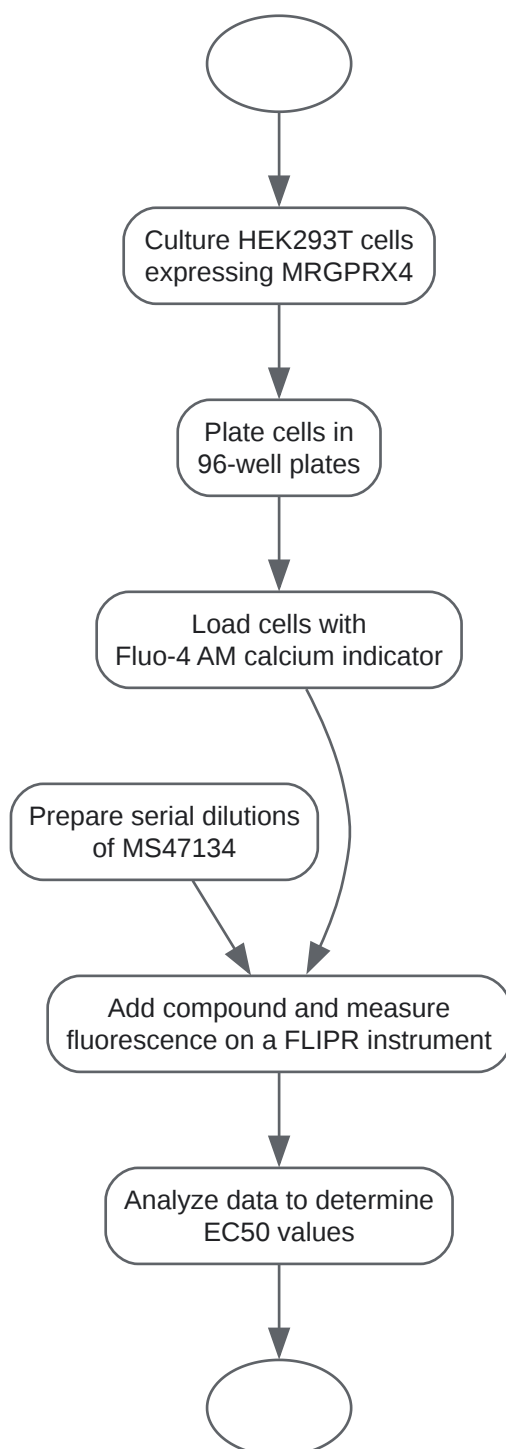
Caption: Proposed signaling pathway of **MS47134** via MRGPRX4 activation.

Experimental Protocols

FLIPR Ca²⁺ Assay for Agonist Potency Determination

This protocol is based on the methodology described in the discovery of **MS47134**.

Experimental Workflow: FLIPR Ca²⁺ Assay



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